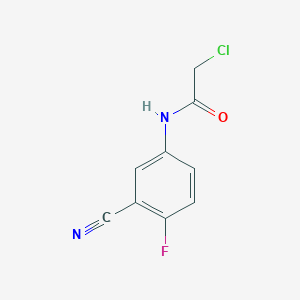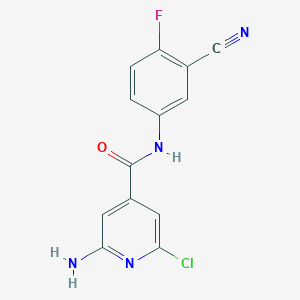
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is also known as OXTM and has a molecular formula of C13H19NOS. In
Mécanisme D'action
The mechanism of action of OXTM is not fully understood, but studies have shown that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. OXTM has also been shown to have anti-inflammatory and immunomodulatory properties.
Biochemical and Physiological Effects:
OXTM has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. OXTM has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OXTM in lab experiments is its potential therapeutic applications in several areas of scientific research. OXTM has also been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using OXTM in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully understand its therapeutic potential.
Orientations Futures
There are several future directions for research on OXTM. One area of research is to further explore its potential therapeutic applications in cancer treatment. Another area of research is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of OXTM and its potential side effects.
Méthodes De Synthèse
The synthesis of OXTM is a multi-step process that involves the reaction of several chemical compounds. The first step involves the preparation of 3-methylthiophene-2-carbaldehyde, which is then reacted with 4-hydroxytetrahydrofuran to form 1-(oxan-4-yl)-3-methylthiophene-2-carbaldehyde. This intermediate product is then reacted with methylamine to form 1-(oxan-4-yl)-N-methyl-3-methylthiophene-2-carboxamide. Finally, this compound is reacted with formaldehyde to form 1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine.
Applications De Recherche Scientifique
OXTM has shown potential therapeutic applications in several areas of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that OXTM has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. OXTM has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, OXTM has been studied for its potential use in the treatment of infectious diseases such as tuberculosis.
Propriétés
IUPAC Name |
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-4-13-5-2-10(1)7-12-8-11-3-6-14-9-11/h3,6,9-10,12H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJEUWTCYMMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)



![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)
![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)

![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)